molecular formula C22H21N3O6S B2618379 methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 864857-90-9

methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2618379
CAS No.: 864857-90-9
M. Wt: 455.49
InChI Key: PKZLEKTZSSGYPB-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O6S and its molecular weight is 455.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

Research has delved into the synthesis of novel pyridine and fused pyridine derivatives for potential antimicrobial and antioxidant activities, highlighting the importance of molecular docking screenings towards specific target proteins, indicating moderate to good binding energies which suggest potential therapeutic applications (Flefel et al., 2018).

Antitumor Activities

Several studies have investigated the antitumoral activities of related thieno[3,2-b]pyridine derivatives, demonstrating their efficacy against various human tumor cell lines. The photophysical properties of these compounds, including fluorescence in different media, indicate their potential for future drug delivery applications using liposomes as carriers, highlighting their promising nature as antitumor compounds (Carvalho et al., 2013).

Molecular Structure Analysis

The multicomponent synthesis and structural analysis of functionalized thieno[2,3-b]pyridines have been explored, presenting a new method for their synthesis. X-ray structural analysis has contributed to understanding the molecular configuration of these compounds, which is crucial for their potential biological applications (Dyachenko et al., 2019).

Fluorescence Studies for Drug Delivery

The incorporation of thienopyridine derivatives into nanoliposome formulations for drug delivery highlights the intersection of chemistry and biomedical engineering. Such studies emphasize the role of these compounds in developing novel therapeutic strategies, especially in targeting tumor cells with enhanced specificity and reduced toxicity (Costa et al., 2014).

Properties

IUPAC Name

methyl 6-acetyl-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-12(26)24-9-8-15-16(11-24)32-21(19(15)22(30)31-2)23-20(29)13-4-3-5-14(10-13)25-17(27)6-7-18(25)28/h3-5,10H,6-9,11H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZLEKTZSSGYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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